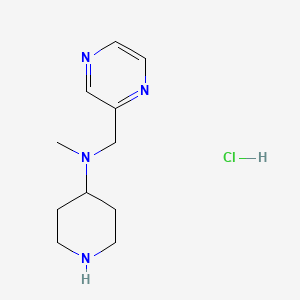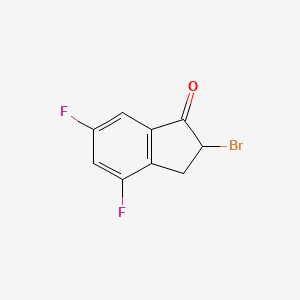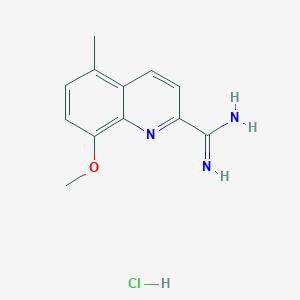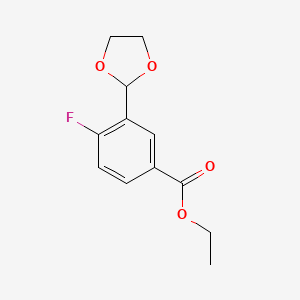
6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromones Chromones are a group of naturally occurring compounds known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(hydroxymethyl)benzaldehyde and 4H-chromen-4-one.
Condensation Reaction: The key step involves a condensation reaction between 3-(hydroxymethyl)benzaldehyde and 4H-chromen-4-one in the presence of a suitable catalyst, such as piperidine or pyridine, under reflux conditions.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde derivative.
Reduction: Reduction of the chromone core can lead to the formation of dihydrochromone derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions include carboxylic acids, aldehydes, dihydrochromones, and substituted phenyl derivatives.
科学研究应用
6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Research has shown that chromone derivatives possess anti-inflammatory, antioxidant, and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.
Pathways Involved: By interacting with these molecular targets, the compound can influence various biochemical pathways, such as those involved in inflammation, oxidative stress, and cell proliferation.
相似化合物的比较
Similar Compounds
6-(3-(Methoxymethyl)phenyl)-4H-chromen-4-one: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
6-(3-(Ethoxymethyl)phenyl)-4H-chromen-4-one: Similar structure but with an ethoxymethyl group instead of a hydroxymethyl group.
6-(3-(Hydroxymethyl)phenyl)-4H-chromen-2-one: Similar structure but with a chromen-2-one core instead of chromen-4-one.
Uniqueness
6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one is unique due to the presence of the hydroxymethyl group on the phenyl ring, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
属性
分子式 |
C16H12O3 |
|---|---|
分子量 |
252.26 g/mol |
IUPAC 名称 |
6-[3-(hydroxymethyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H12O3/c17-10-11-2-1-3-12(8-11)13-4-5-16-14(9-13)15(18)6-7-19-16/h1-9,17H,10H2 |
InChI 键 |
FNXFTAOSCFCXFE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)OC=CC3=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-](/img/structure/B11867321.png)


![2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate](/img/structure/B11867335.png)

![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-](/img/structure/B11867350.png)
![[1-(Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl]boronic acid](/img/structure/B11867365.png)



